An In-depth Technical Guide to 5-bromo-N-cyclopropylnicotinamide (CAS No. 385382-48-9)
An In-depth Technical Guide to 5-bromo-N-cyclopropylnicotinamide (CAS No. 385382-48-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
5-bromo-N-cyclopropylnicotinamide is a synthetic organic compound belonging to the extensive family of nicotinamide derivatives. Nicotinamide and its analogues are recognized as pivotal intermediates in drug discovery, with a rich history of chemical modification and pharmacological investigation.[1] These scaffolds are integral to numerous biologically active molecules, demonstrating a wide array of activities including anti-inflammatory, antitumor, and antimicrobial effects.[2]
The structure of 5-bromo-N-cyclopropylnicotinamide is distinguished by two key features that make it a compound of significant interest for medicinal chemists:
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The 5-bromopyridine core: The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse aryl or heteroaryl substituents, enabling the rapid generation of large chemical libraries for screening and structure-activity relationship (SAR) studies.[3][4]
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The N-cyclopropylamide group: The cyclopropyl moiety is a well-regarded feature in modern drug design. Its small, rigid, three-dimensional structure can impart favorable properties to a molecule, including increased metabolic stability, enhanced binding affinity for target proteins, and improved pharmacokinetic profiles.
This guide provides a comprehensive technical overview of 5-bromo-N-cyclopropylnicotinamide, from its fundamental properties and logical synthesis to its potential applications in the landscape of drug discovery.
Physicochemical and Structural Characteristics
A summary of the key physicochemical properties for 5-bromo-N-cyclopropylnicotinamide is presented below. These data are foundational for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 385382-48-9 | [5] |
| Molecular Formula | C₉H₉BrN₂O | [5] |
| Molecular Weight | 241.088 g/mol | [5] |
| Purity | Typically ≥97% | [5] |
| InChI Key | SYKDJEARKMRQGE-UHFFFAOYSA-N | [5] |
Synthesis and Purification: A Strategic Approach
The most direct and logical synthetic route to 5-bromo-N-cyclopropylnicotinamide is through the amide coupling of 5-bromonicotinic acid with cyclopropylamine. This transformation is a cornerstone of medicinal chemistry, and several robust methods can be employed.
Rationale for Synthetic Strategy
Directly reacting a carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide.[6] To circumvent this, the carboxylic acid must first be "activated." This is typically achieved in one of two ways:
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Conversion to an Acyl Halide: The carboxylic acid is converted to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3] The resulting acyl chloride readily reacts with the amine to form the amide bond.
-
Use of Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, facilitating its reaction with the amine at room temperature.[6] This method is often preferred for its milder conditions.
The following diagram and protocol detail a reliable, field-proven workflow for the synthesis of 5-bromo-N-cyclopropylnicotinamide via the acyl chloride intermediate method.
Caption: Proposed synthetic workflow for 5-bromo-N-cyclopropylnicotinamide.
Detailed Experimental Protocol
Materials:
-
5-Bromonicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
Cyclopropylamine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Part 1: Acyl Chloride Formation
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To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add one drop of anhydrous DMF as a catalyst. The reaction mixture will typically begin to effervesce.
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC or by observing the cessation of gas evolution.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess solvent and oxalyl chloride, yielding the crude 5-bromonicotinoyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.[3]
Part 2: Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled acyl chloride solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
Part 3: Work-up and Purification
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-bromo-N-cyclopropylnicotinamide.
Structural Elucidation and Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected spectral data are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. - Protons of the cyclopropyl group, typically appearing as complex multiplets in the upfield region (approx. 0.5-1.0 ppm). - A broad singlet or doublet for the amide N-H proton, the chemical shift of which can be concentration-dependent. |
| ¹³C NMR | - Carbonyl carbon of the amide group (approx. 160-170 ppm). - Aromatic carbons of the pyridine ring, including the carbon bearing the bromine atom (C-Br). - Carbons of the cyclopropyl ring in the aliphatic region. |
| Mass Spec (e.g., ESI-MS) | - A prominent molecular ion peak [M+H]⁺ at m/z corresponding to the compound's molecular weight. - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity separated by 2 Da. |
| FT-IR | - N-H stretching vibration (approx. 3300 cm⁻¹). - C=O (amide I band) stretching vibration (approx. 1640-1680 cm⁻¹). - C-N stretching and N-H bending (amide II band) (approx. 1550 cm⁻¹). |
Potential Biological Activity and Applications in Drug Discovery
While specific biological data for 5-bromo-N-cyclopropylnicotinamide is not widely published, its structural motifs suggest several promising avenues for investigation in drug discovery. Many nicotinamide and bromo-substituted heterocyclic derivatives exhibit significant biological activities.[2][7]
Hypothesized Areas of Activity:
-
Oncology: Bromo-substituted indole carboxamides have demonstrated significant anti-angiogenic and anti-proliferative activities.[7][8][9][10] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[9] Compounds that inhibit this process are valuable candidates for cancer therapy. It is plausible that 5-bromo-N-cyclopropylnicotinamide could inhibit key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.
-
Enzyme Inhibition: The nicotinamide core is a well-known pharmacophore that can interact with various enzyme active sites. Depending on the substitutions, derivatives can act as inhibitors for targets such as kinases, PARPs, or histone deacetylases (HDACs).
-
CNS Disorders: The ability of the cyclopropyl group to improve metabolic stability and potentially blood-brain barrier penetration makes this scaffold interesting for neurological targets.
The diagram below illustrates a hypothetical mechanism where the compound could interfere with a generic kinase-mediated signaling pathway, a common target in oncology.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Future Research Directions
5-bromo-N-cyclopropylnicotinamide represents a promising starting point for further chemical and biological exploration. Key future steps include:
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Biological Screening: Perform broad-based in vitro screening against a panel of cancer cell lines and key enzyme targets (e.g., kinases, PARPs) to identify primary biological activity.
-
Library Synthesis: Utilize the 5-bromo position for Suzuki or other cross-coupling reactions to synthesize a library of analogues. This will allow for the establishment of a robust structure-activity relationship (SAR) to optimize potency and selectivity.
-
Mechanism of Action Studies: Once a primary biological activity is confirmed, conduct detailed mechanism of action studies to identify the specific molecular target and signaling pathway being modulated.
-
Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound and its promising analogues to assess their drug-like potential.
By systematically applying these principles, the full therapeutic potential of the 5-bromo-N-cyclopropylnicotinamide scaffold can be explored and potentially developed into novel therapeutic agents.
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